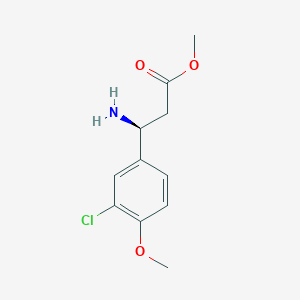
Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a chloro-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of 3-chloro-4-methoxybenzaldehyde.
Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable enolate to form a β-hydroxy ketone.
Reduction: The β-hydroxy ketone is then reduced to form the corresponding alcohol.
Amination: The alcohol undergoes amination to introduce the amino group.
Esterification: Finally, the compound is esterified to form methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-amino-3-(4-methoxyphenyl)propanoate: Lacks the chloro group, which may affect its reactivity and biological activity.
Methyl (3S)-3-amino-3-(3-chlorophenyl)propanoate: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Methyl (3S)-3-amino-3-(4-chloro-3-methoxyphenyl)propanoate: Has a different substitution pattern on the aromatic ring, which can alter its chemical and biological properties.
Uniqueness
Methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and methoxy groups on the aromatic ring can influence its interaction with enzymes and receptors, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1 |
InChI Key |
BCQIVBAFMIUCDS-VIFPVBQESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















